molecular formula C9H2F6N4 B068596 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 175276-40-1

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B068596
M. Wt: 280.13 g/mol
InChI Key: WVNWOBVYCHLPGW-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves nucleophilic additions or reactions with nucleophiles, leading to a variety of functionalized compounds. For instance, reactions with phenol and aniline analogs in the presence of triethyloxonium fluoroborate yield cyclohexadienylidene derivatives and corresponding spiro lactones under specific conditions (Kurihara & Nasu, 1982). A facile synthesis path for novel derivatives involves coupling reactions and the use of spectroscopic analyses to characterize the newly formed compounds, demonstrating the chemical versatility of pyrazolo[1,5-a]pyrimidine derivatives (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis The molecular structure of these compounds is often confirmed through X-ray crystallography, showing that the pyrazolopyrimidine ring system is essentially planar and forms specific dihedral angles with adjacent molecular structures (Wen et al., 2004). This structural information is crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of chemical reactions, including nucleophilic substitutions and the ability to form various functionalized derivatives through reactions with different reagents. These reactions are utilized to synthesize compounds with potential biological and pharmaceutical applications, showcasing their versatile chemical properties (Jismy et al., 2020).

Physical Properties Analysis The physical properties of these compounds, such as solubility and stability, are influenced by their molecular structure. For instance, the stability and reactivity of the 18F-labeled pyrazolo[1,5-a]pyrimidine derivative in biological environments suggest potential applications in medical imaging (Xu et al., 2012).

Chemical Properties Analysis The chemical properties, including reactivity and potential for further functionalization, are highlighted by the synthesis of various derivatives. The regioselective synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines showcases the strategic manipulation of the pyrazolo[1,5-a]pyrimidine scaffold to introduce diverse chemical functionalities, enhancing their utility in synthetic and medicinal chemistry (Emelina et al., 2001).

Scientific Research Applications

  • Scientific Field: Biochemistry/Pharmacology

    • Application Summary : This compound, also known as PHTPP, is a selective estrogen receptor β (ERβ) full antagonist . It has been used to distinguish the various activities of the two estrogen receptors. Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
    • Results/Outcomes : PHTPP, a selective ERβ antagonist, significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
  • Scientific Field: Organic Chemistry/Optical Applications

    • Application Summary : A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications .
    • Results/Outcomes : These compounds exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .
  • Scientific Field: Chemical Synthesis
    • Application Summary : This compound is available for purchase from various chemical suppliers , indicating that it may be used as a starting material or intermediate in the synthesis of other chemical compounds.
  • Scientific Field: Material Science/Optical Applications
    • Application Summary : Pyrazolo[1,5-a]pyrimidines, a family of compounds to which “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” belongs, have been identified as strategic compounds for optical applications .
    • Results/Outcomes : These compounds exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .

Future Directions

The future directions of “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” research could involve further exploration of its biological activity and potential applications in medicine. For instance, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

properties

IUPAC Name

5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F6N4/c10-8(11,12)5-1-6(9(13,14)15)19-7(18-5)4(2-16)3-17-19/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWOBVYCHLPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371159
Record name 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS RN

175276-40-1
Record name 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-40-1
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